Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
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Overview
Description
LY-3039478 monohydrate is a bioactive chemical.
Scientific Research Applications
Anticonvulsant Research
Butanamide derivatives have been studied for their potential as anticonvulsant agents. Research has focused on synthesizing new compounds and evaluating their effectiveness in preclinical seizure models. These studies have revealed that certain butanamide derivatives demonstrate promising anticonvulsant properties, potentially comparable or superior to existing antiepileptic drugs (AEDs). For instance, Kamiński et al. (2016) synthesized a library of new N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, finding that some compounds showed significant protection in seizure models and had favorable safety profiles (Kamiński, Rapacz, Filipek, & Obniska, 2016).
Growth Hormone Secretagogue Research
Butanamide compounds have also been identified as nonpeptidyl secretagogues for growth hormone. Smith et al. (1993) discovered a compound, L-692,429, which acts through an alternative signal transduction pathway and is a mimic of the growth hormone-releasing hexapeptide. This research opens up potential applications in areas like growth hormone deficiencies and related disorders (Smith et al., 1993).
Antimicrobial and Antitumor Activity
Compounds derived from butanamide have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, Farag et al. (2009) utilized 3-oxo-N-(pyrimidin-2-yl)butanamide in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, showing moderate antimicrobial activity in selected examples (Farag, Kheder, & Mabkhot, 2009). Nguyen et al. (1990) explored the antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, a new class of antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
DPP-IV Inhibitor Research for Type 2 Diabetes
Research on dipeptidyl peptidase IV (DPP-IV) inhibitors includes studying derivatives of butanamide for treating type 2 diabetes. Nitta et al. (2008) synthesized a novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and evaluated them as DPP-IV inhibitors, showing potent activity and potential therapeutic use in diabetes management (Nitta et al., 2008).
properties
CAS RN |
1421439-98-6 |
---|---|
Product Name |
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1) |
Molecular Formula |
C22H25F3N4O5 |
Molecular Weight |
482.4602 |
IUPAC Name |
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1) |
InChI |
InChI=1S/C22H23F3N4O4.H2O/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33;/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32);1H2/t13-,18-;/m0./s1 |
InChI Key |
UWNXJDPMHPTTDL-ZYJMRSDMSA-N |
SMILES |
O=C(N[C@@H](C)C(N[C@H]1C2=CC=CC=C2C3=CC=CN=C3N(CCO)C1=O)=O)CCC(F)(F)F.[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LY-3039478 monohydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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